

Nafamostat mesylate pharmacokinetics metabolism

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Compound Focus: Nafamostat Mesylate

CAS No.: 82956-11-4

Cat. No.: S536592

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Pharmacokinetic Properties & Quantitative Data

Parameter	Value	Notes / Conditions
Elimination Half-life ($t_{1/2}$)	~8 minutes (in plasma) [1], 1.39 hours (in rats) [2], 0.63 minutes (Plasma esterase half-life in PBPK model) [3]	Extremely short plasma half-life due to rapid hydrolysis by esterases [1] [3].
Volume of Distribution (V_{ss})	11.66 L/kg (Predicted) [3]	Suggests extensive tissue distribution.
Blood-to-Plasma Ratio	1.19 (Predicted) [3]	-
Fraction Unbound (f_u)	0.46 (Predicted) [3]	-
Oral Bioavailability	0.95% - 1.59% (in rats) [2]	Very low due to high first-pass metabolism and instability in the GI tract.
Primary Metabolic Pathway	Hydrolysis by carboxylesterases (CES) and arylersterases in blood, plasma, and liver [2] [3]	-

Parameter	Value	Notes / Conditions
	[4]	
Key Metabolites	6-amidino-2-naphthol (6-AN) and p-guanidinobenzoic acid (p-GB) [2] [3]	p-GB is a primary active moiety for some indications [3].
Clearance Pathways	Enzyme kinetics (CES2), Plasma esterases, Additional systemic clearance [3]	-
Renal Clearance (CLR)	0.56 L/h (Estimated in PBPK model) [3]	-

| Pharmacokinetic (PK) / Pharmacodynamic (PD) Relationship (from ECMO Patient Study) [1] | | :--- | :--- | :--- | | **Sample Source** | **Parameter** | **Value** | | **Patient (Systemic)** | **IC₅₀** (for aPTT prolongation) | 350 µg/L | | | **I_{max}** (Maximum inhibitory effect on aPTT reduction) | 35.5% | | **ECMO Circuit** | **IC₅₀** (for aPTT prolongation) | 581 µg/L | | | **I_{max}** (Maximum inhibitory effect on aPTT reduction) | 43.6% |

Analytical Methodology for Nafamostat Quantification

Quantifying nafamostat in biological fluids is challenging due to its high polarity and rapid hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective method.

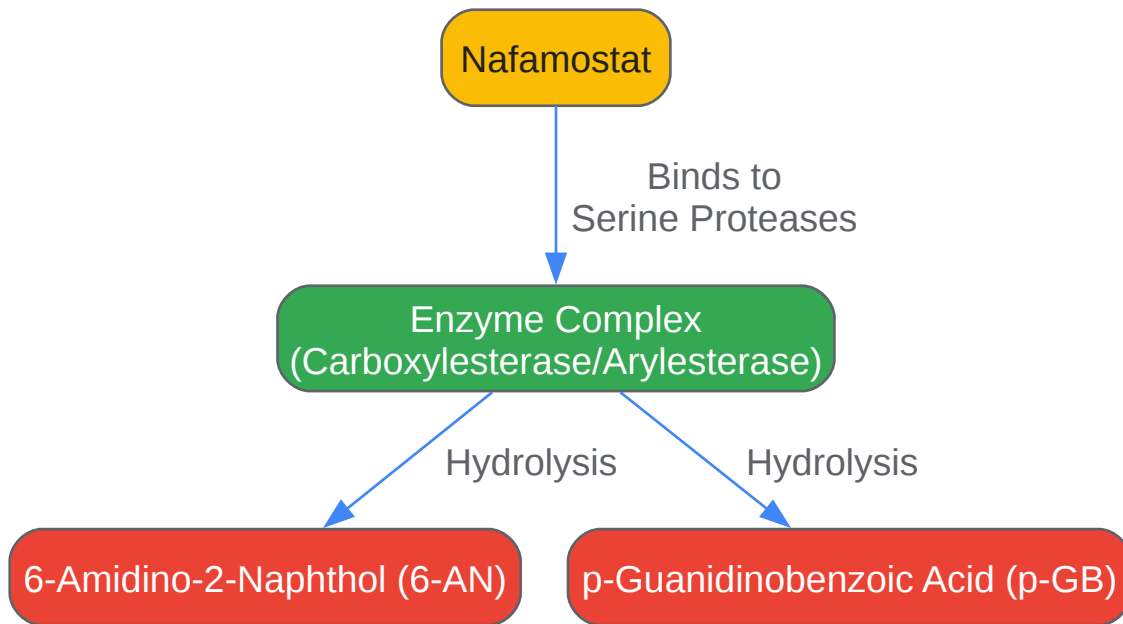
Aspect	Details
Core Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]

| **Sample Preparation** | **Solid Phase Extraction (SPE)** is critical. Optimal recovery achieved with:

- **Washing:** 0.1% aqueous formic acid
- **Elution:** Methanol [2]
- **Average Recovery:** >82.58% for nafamostat, 75.28% for internal standard (13C6-nafamostat) [2] | | **Mass Spectrometry** | - **Ionization Mode:** Positive electrospray
- **Precursor Ion:** $[M + 2H]^{2+}$ at m/z 174.4
- **Product Ion:** m/z 165.8 [2] | | **Chromatography** | - **Retention Time:** ~1.17 minutes [2] | | **Assay Performance** | - **Lower Limit of Quantification (LLOQ):** 0.5 ng/mL in rat plasma [2] |

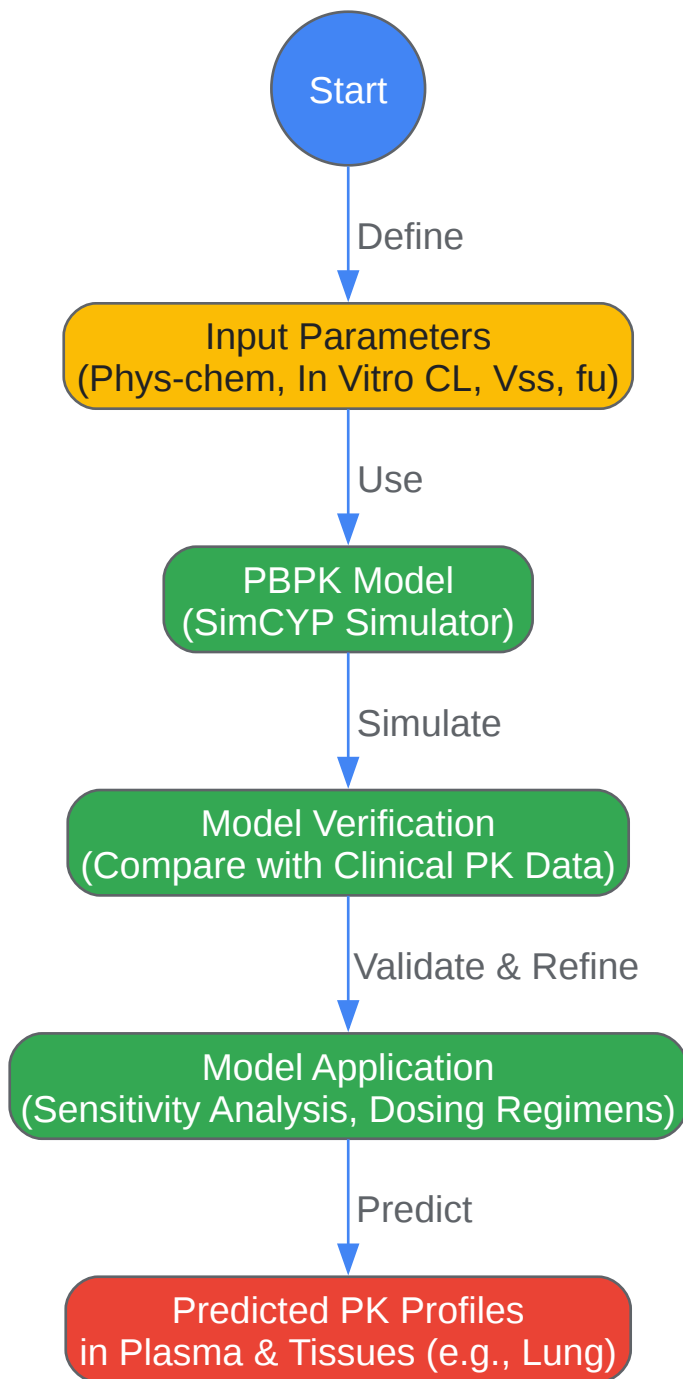
Metabolic Pathways and PBPK Modeling

The following diagrams illustrate nafamostat's metabolic pathway and the workflow for PBPK model development, which helps predict its pharmacokinetic behavior.



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Nafamostat is hydrolyzed by esterases into its two primary metabolites [2] [3] [4].



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Workflow for developing a PBPK model to predict nafamostat's pharmacokinetics [3].

Research Applications and Clinical Implications

- Extracorporeal Circuits (ECMO/CRRT): **Nafamostat is often infused directly into the extracorporeal circuit for regional anticoagulation [1]. The significant difference in its pharmacodynamic effects between the ECMO circuit and the patient's systemic circulation (IC_{50} of 581 $\mu\text{g/L}$ vs. 350 $\mu\text{g/L}$) underscores the importance of location-specific monitoring for optimizing therapy and minimizing bleeding risk [1].**
- Antiviral Research (e.g., COVID-19): **PBPK modeling suggests that continuous intravenous infusion regimens can maintain nafamostat concentrations in the lung above levels required to inhibit the TMPRSS2 protein and block SARS-CoV-2 entry [3]. The active moiety p-Guanidinobenzoic acid (p-GB) is primarily responsible for this inhibitory activity [3].**

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